molecular formula C10H7NO2 B1296838 Quinoline-5-carboxylic acid CAS No. 7250-53-5

Quinoline-5-carboxylic acid

Cat. No. B1296838
CAS RN: 7250-53-5
M. Wt: 173.17 g/mol
InChI Key: RAYMXZBXQCGRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a weak tertiary base and can form a salt with acids .


Synthesis Analysis

Quinoline derivatives such as 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid and 2-(4-chlorophenyl)-6-hydroxy quinoline-4-carboxylic acids were synthesized by the reaction of aldehyde and pyruvic acid . Quinoline itself is easily reduced by tin and hydrochloric acid to 1, 2, 3, 4- tetrahydroquinoline .


Chemical Reactions Analysis

Quinoline compounds have shown excellent results through different mechanisms of action such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation .


Physical And Chemical Properties Analysis

Quinoline-5-carboxylic acid has a molecular weight of 173.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Functionalized Quinolines

Quinolines, including variants like quinoline-5-carboxylic acid, are of significant interest due to their biological importance and potential in drug design. A novel synthetic method for alkyl quinoline-3-carboxylates, related to quinoline-5-carboxylic acid, involves the conversion of aspartates and anilines using an acidic I2-DMSO system. This method highlights the potential of quinolines in synthesizing biologically active compounds, including receptor ligands (Ma et al., 2023).

Novel Derivatives for Antibacterial Use

New derivatives of quinoline, such as quinoline-3-carboxylic acid ethyl ester, have been synthesized and tested for antibacterial properties against various microorganisms. This research underlines the potential of quinoline derivatives in developing new antibacterial agents (Valluri et al., 2017).

Anti-tubercular and Antibacterial Activities

Certain quinoline derivatives have shown promising anti-tubercular activity, comparable to standard drugs like rifampicin. This suggests their potential as candidates for further investigation in treating tuberculosis (Li et al., 2019).

Synthesis and Cytotoxic Activity

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. These compounds have demonstrated significant anticancer activity, highlighting their potential as novel anticancer agents (Bhatt et al., 2015).

Fluorescent Properties Study

Quinoline derivatives have been explored for their photophysical behaviors, demonstrating unique properties like dual emissions and large Stokes shift emission patterns. This research opens avenues for the use of quinoline derivatives in fluorescence-based applications (Padalkar & Sekar, 2014).

Potential Agrochemical Ingredients

Quinoline derivatives with fluorinated groups have been synthesized and studied for their potential in agrochemical research. These compounds could serve as platforms for developing new agrochemical ingredients (Aribi et al., 2018).

Molecular Docking Studies

Molecular docking studies of quinoline-5-carboxylic acid derivatives have indicated their potential inhibitory activity against specific targets like PknB, suggesting applications in drug design (Ulahannan et al., 2015).

Safety And Hazards

Quinoline-5-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMXZBXQCGRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283135
Record name Quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-5-carboxylic acid

CAS RN

7250-53-5
Record name 5-Quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution containing 15 g (0.1 mol) of m-aminobenzoic acid, 27 g (0.13 mol) of m-nitrobenzene sulfonate and 25 g (0.4 mol) of glycerol, was added 125 g of 70% sulfuric acid. The resultant reaction mixture was refluxed for about 2.5 hours, diluted with 125 mL of water, basified to pH 9 using ammonium hydroxide, stirred overnight with 5 g of charcoal, and then filtered. The filtrate was then boiled with 5 g charcoal, filtered, and then cooled to 50° C., acidified to pH 5 with glacial acetic acid (15 mL), and filtered to provide a brown solid. This solid was boiled in 300 mL of water containing 10 mL of acetic acid and hot filtered to provide crude material. This material was purified using recrystallization from boiling acetic acid co provide 6.1 g of a pale brown solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Quinoline-5-carboxylic acid
Reactant of Route 3
Quinoline-5-carboxylic acid
Reactant of Route 4
Quinoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Quinoline-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Quinoline-5-carboxylic acid

Citations

For This Compound
190
Citations
DTW Chu, AK Claiborne - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… -l-yl)-l,2,3,5-tetrahydro-5-oxopyrrolo[l,2-a]quinoline-4-carboxylic acid and 8-fluoro-9-(4-methyrpiperazin-l-yl)-l,2,3,4-tetrahydro-6r7-6-oxopyrido[l,2-a]quinoline-5-carboxylic acid are …
Number of citations: 23 onlinelibrary.wiley.com
RT Ulahannan, CY Panicker, HT Varghese… - … Acta Part A: Molecular …, 2015 - Elsevier
FT-IR and FT-Raman spectra of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid were recorded and obtained and analyzed. The vibrational wavenumbers were computed using DFT …
Number of citations: 20 www.sciencedirect.com
RA Al-Qawasmeh, JA Zahra, F Zani… - … : Online Journal of …, 2009 - pdfs.semanticscholar.org
… We report on the synthesis and the antimicrobial activity of 9-cyclopropyl-4-fluoro-6oxo[1,2,5]thiadiazolo[3,4-h]quinoline-5-carboxylic acid (16), representative of a new class of …
Number of citations: 19 pdfs.semanticscholar.org
H ISHIKAWA, T UNo, H MIYAMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
… S-Fluoro-l,2-dihydro-2-methyl-9-(4-methyl-1-piperazinyl)-6-0xo-6H— pyrr010[3,2,1-fi]quinoline-5-carboxylic Acid (10) A mixture of 6 (2.7 g, 10mmol) and N-methylpiperazine (5.0 g, 50 …
Number of citations: 28 www.jstage.jst.go.jp
VD Parikh, AH Fray, EF Kleinman - Journal of heterocyclic …, 1988 - Wiley Online Library
… A new and efficient seven-step synthesis of 8,9-difluoro-2-methyl-6-oxo-l,2-dihydropyrrolo[3,2,l-iy]quinoline-5-carboxylic acid (9), an important intermediate used in the synthesis of …
Number of citations: 21 onlinelibrary.wiley.com
IV Ukrainets, MY Golik, OL Shemchuk, VM Kravchenko - 2013 - dspace.nuph.edu.ua
… -6,7-dimethoxy-2-oxo-1,2dihydro- [10] quinoline-3-carboxylic acids, as well as ethyl ester of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid [8] and …
Number of citations: 4 dspace.nuph.edu.ua
K Matsumura, C Sone - Journal of the American Chemical Society, 1931 - ACS Publications
… A methyl alcoholsuspension of8-hydroxyquinoline-5-carboxylic acid was treated with ethereal diazomethane and the resulting difficultly crystallizable dimethyl derivative was …
Number of citations: 4 pubs.acs.org
IV Ukrainets, NY Golik, AL Shemchuk… - Chemistry of …, 2011 - Springer
A targeted synthesis of a series of halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides have been carried out. Peculiarites of …
Number of citations: 20 link.springer.com
IN Gracheva, IR Kovel'man, AI Tochilkin - Chemistry of Heterocyclic …, 1982 - Springer
Derivatives of 8-methylquinoline-5-carboxylic acid were synthesized. Alcoholysis of 8-methyl-5-cyanoquinoline gave methyl and ethyl 8-methylquinoline-5-carboxylates, which were …
Number of citations: 1 link.springer.com
IV Ukrainets, NY Golik, AL Shemchuk… - Chemistry of …, 2011 - Springer
… Synthesis, structure, and diuretic activity of hydroxy- and alkoxy- anilides of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro- 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid … The most promising substance or …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.